AKAP-PKA Interaction Disruption Potency: FMP-API-1 vs. Peptide Disruptor Ht31
FMP-API-1 disrupts the interaction between the A-kinase anchoring protein AKAP18δ and the RIIα subunit of PKA with an IC50 value of 23.3 µM [1]. This small molecule's potency is distinct from the prototypic peptide disruptor Ht31, which inhibits the interaction between RIIα and RII-specific AKAPs with IC50 values in the low nanomolar range (e.g., 1.4 ± 0.2 nM) [2]. The difference in molecular class (small molecule vs. peptide) and potency (micromolar vs. nanomolar) defines distinct experimental utility.
| Evidence Dimension | Inhibition of AKAP-PKA interaction |
|---|---|
| Target Compound Data | IC50 = 23.3 µM |
| Comparator Or Baseline | Ht31 peptide: IC50 = 1.4 ± 0.2 nM |
| Quantified Difference | Ht31 is approximately 16,600-fold more potent |
| Conditions | ELISA-based screening assay using full-length AKAP18δ and RIIα subunits of PKA |
Why This Matters
This distinction is crucial for experimental design; FMP-API-1 serves as a small-molecule probe for allosteric modulation, while Ht31 acts as a high-affinity competitive inhibitor, making them non-interchangeable tools for studying PKA anchoring.
- [1] Christian, F., et al. (2010). Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes. *The Journal of Biological Chemistry*, 286(11), 9079–9096. https://doi.org/10.1074/jbc.M110.160614 View Source
- [2] Burns-Hamuro, L. L., et al. (2005). Characterization of A-kinase-anchoring disruptors using a solution-based assay. *The Biochemical Journal*, 388(Pt 2), 491–498. https://doi.org/10.1042/BJ20041902 View Source
